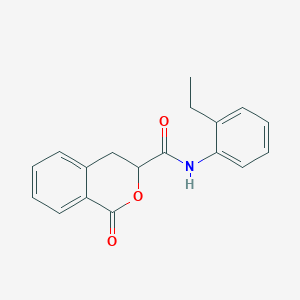

N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic benzopyran-derived carboxamide featuring a 2-ethylphenyl substituent at the carboxamide nitrogen. The ethyl group in the ortho position distinguishes it from para-substituted analogs, influencing steric, electronic, and solubility profiles.

Properties

IUPAC Name |

N-(2-ethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-2-12-7-4-6-10-15(12)19-17(20)16-11-13-8-3-5-9-14(13)18(21)22-16/h3-10,16H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXLOOADUFPWKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzopyran core, followed by the introduction of the carboxamide group and the ethylphenyl substituent. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency. Industrial methods may also include purification steps such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: The ethylphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzopyran derivatives, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Research Implications

- Drug Design: The 2-ethylphenyl group may optimize lipophilicity for CNS penetration but necessitates prodrug strategies to counter low solubility.

- SAR Trends: Para-substituted analogs (e.g., 4-methylphenyl) exhibit better solubility and steric accessibility, making them preferable for targets requiring polar interactions.

Biological Activity

N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that belongs to the class of benzopyran derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24H21NO4, with a molecular weight of 387.4 g/mol. The IUPAC name provides insight into its structure, indicating the presence of both a benzopyran core and a carboxamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C24H21NO4 |

| Molecular Weight | 387.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | FPZDGAUUHIAQRM-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of the benzopyran core through cyclization reactions involving phenolic derivatives and aldehydes under acidic conditions. Subsequent steps involve the introduction of ethylphenyl groups and formation of the carboxamide group via Friedel-Crafts alkylation reactions.

Anticancer Activity

Research indicates that benzopyran derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds showed IC50 values in the low micromolar range against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact with bacterial cell membranes or inhibit critical enzymatic pathways.

Anti-inflammatory Properties

The compound's anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This effect has been demonstrated in various animal models where treatment with benzopyran derivatives resulted in reduced inflammation markers.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory and cancer pathways.

- Receptor Binding : It can bind to specific receptors on cell surfaces, altering signal transduction pathways that regulate cell growth and apoptosis.

- DNA Interaction : Some studies suggest that benzopyran derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Case Study 1: Anticancer Evaluation

A recent study assessed the anticancer efficacy of N-(2-ethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran derivatives against several cancer cell lines. The results showed significant cytotoxic effects with IC50 values ranging from 0.5 to 5 µM across different cell types, demonstrating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, N-(2-ethylphenyl)-1-oxo derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.